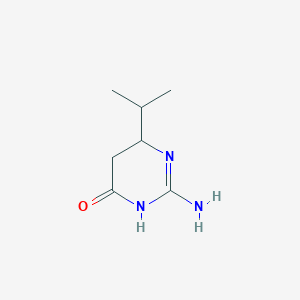
2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic organic compound It belongs to the class of pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide: This compound shares a similar structural framework but contains a thieno ring instead of a pyrimidine ring.
2-Amino-6-phenylpyrimidine: This compound has a phenyl group instead of an isopropyl group at the 6-position.
Uniqueness
2-Amino-6-(propan-2-yl)-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both amino and isopropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
2-amino-4-propan-2-yl-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H13N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h4-5H,3H2,1-2H3,(H3,8,9,10,11) |
Clave InChI |
HZGKZWQCPMEJKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(=O)NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


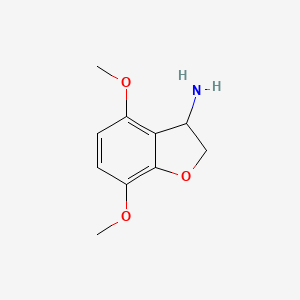
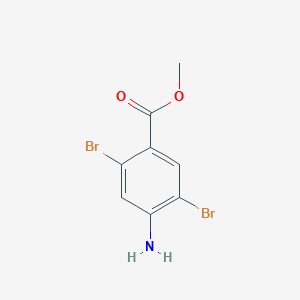
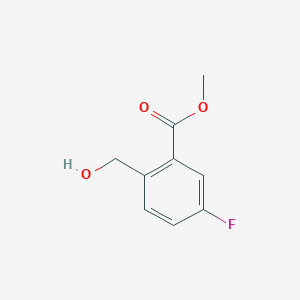
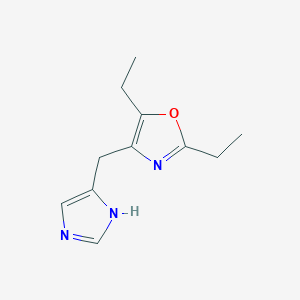
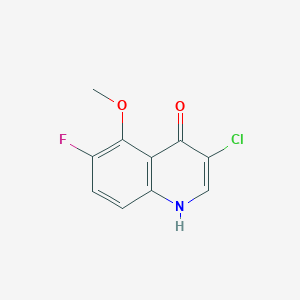
![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
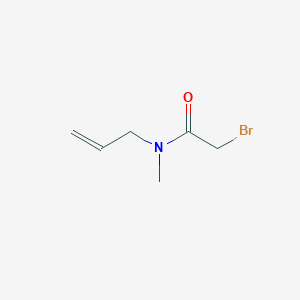

![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)

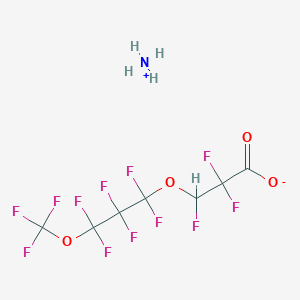
![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
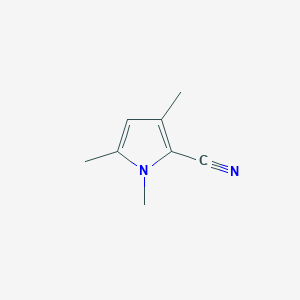
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
